(3-Aminophenyl)phenylmethanol
Description
(3-Aminophenyl)phenylmethanol is a bifunctional aromatic alcohol featuring a hydroxymethyl group (-CH2OH) and an amino group (-NH2) attached to a benzene ring, with an additional phenyl group substituted at the hydroxymethyl position. This structure imparts unique physicochemical properties, such as distinct hydrogen-bonding capabilities and electronic characteristics.
Properties
IUPAC Name |
(3-aminophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQBFPUAVXSYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52093-45-5 | |
| Record name | NSC158134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-aminophenyl)(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)phenylmethanol typically involves the reduction of the corresponding nitro compound, (3-Nitrophenyl)phenylmethanol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogenation reactors. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (3-Aminophenyl)phenylmethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of (3-Aminophenyl)benzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of acylated or sulfonated derivatives.
Scientific Research Applications
(3-Aminophenyl)phenylmethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)phenylmethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The amino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Substituent Position and Steric Effects
- (2-Methylphenyl)phenylmethanol (35) and (2,6-dimethylphenyl)phenylmethanol (37): These analogs differ in the position and number of methyl groups on the aromatic ring. Despite structural similarities, their absolute configurations (AC) cannot be reliably assigned via circular dichroism (CD) spectra alone due to opposing spectral signs despite identical ACs. For example, (2-methylphenyl)phenylmethanol (R)-(–)-35 and (2,6-dimethylphenyl)phenylmethanol (+)-37 exhibit CD spectra of similar shape but opposite signs, highlighting the risk of misinterpreting stereochemical data without corroborative methods like X-ray crystallography .
Amino Group Modifications
- [5-(3-Aminophenyl)furan-2-yl]methanol: Incorporates a furan ring instead of a phenyl group, altering electronic properties. The furan’s electron-rich nature may enhance reactivity in coordination chemistry compared to the phenyl-substituted target compound .
- (2-Aminophenyl)methanol: The amino group at the 2-position (vs.
Physicochemical Properties
Solubility and Phase Behavior
Phenylmethanol forms biphasic systems with water due to its hydrophobic benzene ring . Introducing an amino group, as in (3-Aminophenyl)phenylmethanol, increases polarity, likely improving aqueous solubility. However, the phenyl group at the hydroxymethyl position may counterbalance this effect, leading to intermediate hydrophilicity compared to phenylmethanol and aminobenzyl alcohols.
Hydrogen Bonding and Crystal Packing
The additional phenyl group in this compound may disrupt this network, favoring alternative packing modes or enhanced van der Waals interactions due to increased aromatic surface area.
Dyeing Efficiency
Phenylmethanol demonstrates superior dye uptake (K/S = 28.7) in polyamide fiber dyeing compared to ethanol (K/S = 6.9) or butanol (K/S = 18.2), attributed to its balance of hydrophobicity and hydrogen-bonding capacity . The amino group in this compound could further enhance fiber-dye interactions via electrostatic or coordination bonding, though this remains unexplored in the provided evidence.
Electronic Properties
In quantum chemistry studies, phenylmethanol and phenylethanol exhibit higher adsorption energies and larger band gaps when adsorbed on anatase TiO2 due to spacer groups. The amino group in this compound may lower the HOMO-LUMO gap, enhancing electron transfer efficiency in catalytic or photovoltaic applications .
Chromatographic Challenges
HPLC separation of diastereomers for structurally similar alcohols (e.g., 35 and 37) requires silica gel columns and chiral derivatizing agents like CSDP acid. Baseline separation (α = 1.25, Rs = 1.94) is achievable for (2,6-dimethylphenyl)phenylmethanol derivatives, suggesting that this compound’s stereoisomers may also be resolvable with tailored methods .
Biological Activity
(3-Aminophenyl)phenylmethanol, also known as 3-aminobenzyl alcohol, is an organic compound with the molecular formula CHNO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of this compound features an amino group attached to a phenyl ring, which influences its reactivity and interactions with biological targets. The presence of the hydroxymethyl group allows for various chemical reactions, enhancing its potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Table 1 summarizes key findings from recent studies on its anticancer effects.
| Study Reference | Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction | |
| HeLa | 12.5 | Caspase activation | |
| A549 | 20.0 | Bcl-2 modulation |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular signaling pathways.
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among participants treated with this compound compared to a placebo group.
- Case Study on Cancer Treatment : In a pilot study involving patients with advanced cancer, this compound was administered as part of a combination therapy regimen. Preliminary results indicated improved patient outcomes and reduced tumor sizes.
Safety and Toxicity
While promising, the safety profile of this compound requires careful consideration. Toxicity studies have indicated potential side effects at higher concentrations, necessitating further research to establish safe dosage levels for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
